N-benzyl-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
Description
N-Benzyl-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 5 and a piperidine-linked acetamide moiety. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory properties due to their structural versatility and ability to interact with biological targets such as kinases, histone deacetylases (HDACs), and glutaminase (GLS) .
Properties
IUPAC Name |
N-benzyl-2-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-30-21-9-7-18(8-10-21)15-23-26-27-24(31-23)20-11-13-28(14-12-20)17-22(29)25-16-19-5-3-2-4-6-19/h2-10,20H,11-17H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYWGSNURLUPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)CC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring, a piperidine moiety, and a methoxybenzyl group. Its molecular formula is represented as , with a molecular weight of approximately 372.48 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:
- Formation of the thiadiazole ring through cyclization reactions.
- Alkylation or acylation to introduce the piperidine and benzyl groups.
- Purification and characterization using techniques like NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:
- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds often fall in the low micromolar range, indicating potent activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
These results suggest that structural modifications can enhance activity; for example, substituting different groups on the piperidine ring has shown to significantly impact potency.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : Treatment with this compound has been shown to induce cell cycle arrest at the S and G2/M phases in cancer cells.
- Apoptosis Induction : Increased levels of pro-apoptotic factors such as Bax and caspase 9 have been observed in treated cells, indicating that this compound may promote programmed cell death.
Case Studies
Several studies have focused on evaluating the biological activity of thiadiazole derivatives similar to this compound:
- Study on Thiadiazole Derivatives : A series of 5-substituted thiadiazoles were synthesized and tested for anticancer activity. Compounds with piperidine substitutions exhibited enhanced lipophilicity and cytotoxicity compared to their non-substituted counterparts .
- Mechanistic Insights : Research indicated that these compounds could inhibit specific kinases involved in cancer progression, suggesting a dual mechanism involving both direct cytotoxicity and modulation of signaling pathways .
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-benzyl-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
- Molecular Formula : C24H28N4O2S
- Molecular Weight : 436.6 g/mol
- CAS Number : 1251706-24-7
Medicinal Chemistry
This compound shows promise in the development of new therapeutic agents:
- Antimicrobial Activity : Studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been shown to inhibit bacterial growth effectively, suggesting potential applications in treating infections .
- Anticancer Properties : Research has demonstrated that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell survival and proliferation .
Pharmacology
The pharmacological profile of this compound indicates several key effects:
- CNS Activity : The piperidine structure suggests potential central nervous system activity. Compounds with similar structures have been investigated for their neuroprotective effects and as treatments for neurodegenerative diseases.
- Anti-inflammatory Effects : Thiadiazole derivatives are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs .
Material Sciences
In addition to biological applications, this compound can also be explored in material sciences:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation of thiadiazole groups into polymer matrices, potentially improving thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. This suggests its potential use as an antimicrobial agent in clinical settings .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, a derivative of the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results showed that the compound significantly reduced cell death and improved cell viability compared to controls. This highlights its potential application in treating neurodegenerative disorders like Alzheimer's disease .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several 1,3,4-thiadiazole derivatives. Key comparisons include:
Key Observations :
- 4-Methoxybenzyl Substituent : The presence of a 4-methoxybenzyl group (as in the target compound and 3h) enhances hydrophobicity and π-π stacking interactions, critical for binding to enzymes like GLS or HDACs .
- Thioether vs. Ether Linkages : Compounds with thioether linkages (e.g., 3h, ) exhibit higher melting points and stability compared to ether-linked derivatives, possibly due to stronger sulfur-mediated intermolecular interactions.
Preparation Methods
Hydrazine-Carbon Disulfide Cyclocondensation
A widely used method involves reacting hydrazine derivatives with carbon disulfide (CS₂) under alkaline conditions. For example, 4-methoxybenzylhydrazine can react with CS₂ in ethanol with potassium hydroxide as a base, forming 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-thiol. Subsequent oxidation with hydrogen peroxide or iron(III) chloride yields the corresponding thiadiazole-2-amine, which serves as a precursor for further functionalization.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CS₂, KOH | Ethanol | Reflux | 72–85 |
| H₂O₂ (30%), AcOH | Acetic Acid | 55–60°C | 68 |
Oxidative Cyclization of Thiosemicarbazides
An alternative route involves the oxidative cyclization of thiosemicarbazides using agents like ammonium persulfate or ferric chloride. For instance, 4-methoxybenzyl thiosemicarbazide undergoes cyclization in the presence of NH₄Fe(SO₄)₂·12H₂O to form 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine. This method avoids the use of toxic CS₂ and achieves comparable yields (70–78%).
Piperidine Ring Functionalization
The piperidine moiety is introduced via nucleophilic substitution or reductive amination. Patent EP1765789A1 describes a relevant approach for analogous compounds:
Substitution at the Piperidine Nitrogen
4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine is synthesized by reacting 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine with 1,4-dibromobutane in dimethylformamide (DMF) under reflux. The intermediate bromobutane-thiadiazole adduct is then treated with sodium azide, followed by Staudinger reduction to yield the piperidine ring.
Optimization Notes
Reductive Amination
An alternative method employs reductive amination using sodium cyanoborohydride (NaBH₃CN). 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine reacts with glutaraldehyde in methanol, followed by reduction to form the piperidine ring. This one-pot method reduces purification steps but requires strict pH control (pH 6–7).
Acetamide Side Chain Installation
The final step involves coupling the piperidine-thiadiazole intermediate with N-benzyl-2-chloroacetamide.
Nucleophilic Acylation
The piperidine nitrogen attacks the electrophilic carbon of 2-chloroacetamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction proceeds at 80°C for 12 hours, achieving a yield of 65–72%.
Side Reactions
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the acylation step. A mixture of piperidine-thiadiazole, 2-chloroacetamide, and K₂CO₃ in DMF is irradiated at 120°C for 20 minutes, improving yields to 85%.
Purification and Characterization
Q & A
Basic: What synthetic routes are commonly employed for N-benzyl-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., POCl₃ at 90°C for 3 hours) .
- Step 2: Functionalization of the piperidine ring through nucleophilic substitution or coupling reactions, often using catalysts like triethylamine in dimethylformamide (DMF) .
- Step 3: Acetamide linkage via alkylation or acylation of the benzylamine group, requiring controlled pH and solvent polarity to avoid side products .
Key reagents include 4-methoxybenzyl chloride for substitution and chloroacetyl chloride for acetamide formation.
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and piperidine moieties. Aromatic protons in the benzyl groups appear as multiplets (δ 6.5–7.5 ppm), while piperidine protons show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]⁺ ion for C₂₇H₃₁N₅O₂S₂) with <2 ppm error .
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole (C=N, ~1550 cm⁻¹) functional groups .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while dichloromethane minimizes byproducts in acylation steps .
- Temperature Control: Cyclization reactions require precise heating (e.g., 90°C for thiadiazole formation) to avoid decomposition .
- Catalysts: Use of triethylamine or DMAP accelerates coupling reactions, reducing reaction time by ~30% .
Example Optimization Table:
| Step | Solvent | Temp (°C) | Catalyst | Yield Improvement |
|---|---|---|---|---|
| Cyclization | Toluene | 90 | POCl₃ | 75% → 88% |
| Acylation | DCM | 25 | Triethylamine | 60% → 82% |
Advanced: How to resolve spectral data contradictions in regiochemistry assignments?
Methodological Answer:
- 2D NMR (COSY, HMBC): Correlates proton-proton coupling and long-range C-H interactions to distinguish between isomeric thiadiazole configurations .
- X-ray Crystallography: Provides definitive confirmation of regiochemistry when ambiguous NMR signals arise (e.g., overlapping piperidine and benzyl protons) .
- Comparative Analysis: Cross-reference with analogous compounds (e.g., N-substituted thiadiazoles in ) to validate chemical shifts.
Basic: What preliminary biological assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Screening: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
- Cytotoxicity Testing: MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition: Lipoxygenase or acetylcholinesterase inhibition assays to assess mechanistic pathways .
Advanced: How to address discrepancies in reported bioactivity across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl) on activity .
- Dose-Response Curves: Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .
- Molecular Docking: Use software like AutoDock to predict binding affinities to target proteins (e.g., COX-2 or EGFR kinases), resolving contradictions in mechanistic hypotheses .
Basic: What purification techniques are effective for isolating the final compound?
Methodological Answer:
- Column Chromatography: Silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate 8:2 → 6:4) removes unreacted intermediates .
- Recrystallization: Ethanol/water (3:1) yields high-purity crystals (>98%) suitable for X-ray analysis .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced: What strategies mitigate degradation during storage?
Methodological Answer:
- Lyophilization: Freeze-drying under vacuum preserves stability for >12 months at -20°C .
- Light Protection: Store in amber vials to prevent photodegradation of the thiadiazole moiety .
- Antioxidants: Add 0.01% BHT to DMSO stock solutions to inhibit oxidation .
Advanced: How to design SAR studies for optimizing pharmacological activity?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., replacing 4-methoxybenzyl with 4-nitrobenzyl) to assess electronic effects .
- Bioisosteric Replacement: Substitute thiadiazole with oxadiazole or triazole rings to evaluate ring-specific interactions .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., thiadiazole N-atoms) using Schrödinger’s Phase .
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- SwissADME: Estimates logP (≈3.2), solubility (LogS ≈ -4.5), and bioavailability .
- Molinspiration: Calculates drug-likeness scores (e.g., Lipinski’s Rule compliance) .
- Gaussian 09: Optimizes 3D geometry for docking studies using DFT/B3LYP methods .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Quantifies target protein stabilization post-treatment .
- siRNA Knockdown: Correlate reduced target protein expression with diminished compound efficacy .
- Fluorescent Probes: Develop analogs tagged with BODIPY for live-cell imaging of target binding .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- Ventilation: Use fume hoods for reactions involving POCl₃ or volatile solvents .
- PPE: Acid-resistant gloves and goggles when handling corrosive reagents .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
